1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-14-6-7-16-13(10-14)4-2-8-18(16,22)12-20-17(21)19-11-15-5-3-9-24-15/h3,5-7,9-10,22H,2,4,8,11-12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGRKNMYWFZXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a tetrahydronaphthalene moiety with a thiophene group and a urea functional group. This unique arrangement is hypothesized to contribute to its biological efficacy.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Tetrahydronaphthalene Derivative : The initial step often includes the synthesis of the tetrahydronaphthalene core through cyclization reactions.
- Urea Formation : The urea moiety is introduced via reaction with isocyanates or amines.
- Thiophene Integration : The thiophene group is incorporated through electrophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds derived from tetrahydronaphthalene exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). The IC50 values for these compounds ranged from 2.81 to 29.6 μg/mL, indicating potent activity compared to standard drugs like sorafenib .
The proposed mechanisms for the biological activity include:
- Inhibition of Angiogenesis : Compounds similar to this compound have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) phosphorylation, leading to reduced angiogenesis .
- Induction of Apoptosis : Flow cytometric analysis revealed that certain derivatives induce apoptotic cell death in cancer cells, which may be attributed to increased caspase activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that compounds in this class exhibit favorable properties such as good lipophilicity and absorption characteristics. However, detailed toxicological assessments are necessary to establish safety profiles.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Cytotoxicity against MDA-MB-231 Cells : A study demonstrated that derivatives showed selective cytotoxic effects on MDA-MB-231 cells with an IC50 value of 21.6 μM .
- Glycine Transporter Inhibition : Compounds were evaluated for their ability to inhibit glycine transporters (GlyT1), showing promising inhibitory constants (K_i) in the nanomolar range .
Table 1: Biological Activity Summary
| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HEPG-2 | 10.0 | VEGFR inhibition |
| Compound C | MDA-MB-231 | 21.6 | Cytotoxicity |
| Compound D | SW480 | 29.6 | Angiogenesis inhibition |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Bioavailability | High |
| Half-life | TBD |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties. For instance, a series of N,N′-dialkyl urea derivatives, which include structural similarities to 1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea, were synthesized and tested against various cancer cell lines. The results indicated promising cytotoxicity against HeLa (cervical cancer) and SH-SY5Y (neuroblastoma) cell lines, with minimal toxicity to healthy fibroblast cells . This dual-targeting ability suggests that such compounds could be developed into therapeutic agents that are effective against cancer while sparing normal cells.
Antibacterial Properties
The compound also exhibits notable antibacterial activity. Research has shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains. In a study evaluating the antibacterial efficacy of synthesized urea derivatives, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.97 to 15.82 µM against both Gram-positive and Gram-negative bacteria . This highlights the potential for these compounds to address antibiotic-resistant bacterial infections.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process that typically includes the formation of isocyanate intermediates from phenethylamines followed by reaction with amines such as 5-methoxy-1-aminotetralin . Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of these compounds.
Data Summary Table
Comparison with Similar Compounds
Urea Derivatives with Tetrahydrobenzo[b]thiophene Moieties
Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d) (from ) share a tetrahydrobenzo[b]thiophene core linked to urea . Key differences include:
- Substituent Effects: The target compound’s methoxy and hydroxyl groups contrast with the cyano (7a) or ester (7d) groups in these analogues. Methoxy’s electron-donating nature may enhance solubility compared to the electron-withdrawing cyano group.
- Aromatic vs.
*logP values estimated using fragment-based methods.
Urea-Linked Naphtho[1,2-a]pyrimidin Derivatives
Compound 2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea (7a) () incorporates a naphthopyrimidin ring system . Unlike the target compound, this structure includes:
- Pyrimidine Ring : Enhances π-π stacking interactions but may reduce metabolic stability due to increased ring strain.
Thiazolidinone-Containing Urea Analogues
The patent compound (Z)-1-(4-Oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea (F27) () features a thiazolidinone ring and trifluoromethoxy group . Comparative insights:
- Thiazolidinone vs. Thiophene: Thiazolidinone’s carbonyl group may improve solubility but introduce hydrolytic instability.
- Trifluoromethoxy Group : Enhances electronegativity and resistance to oxidative metabolism compared to the target’s methoxy group.
Research Implications and Gaps
- Structural Advantages : The target compound’s combination of a bicyclic core and thiophene moiety balances lipophilicity and electronic diversity, making it a candidate for CNS-targeted therapies.
- Data Limitations : Experimental data on solubility, binding affinity, and metabolic stability for the target and analogues are absent in the provided evidence. Further studies using tools like SHELX for crystallographic analysis or in vitro assays are needed.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For analogous compounds, multi-step protocols are employed:
- Step 1 : Formation of the tetrahydronaphthalene core via cyclization of substituted phenethylamines under acidic conditions .
- Step 2 : Introduction of the hydroxy and methoxy groups via selective oxidation or alkylation .
- Step 3 : Urea linkage formation using thiophosgene or carbodiimide-mediated coupling .
Critical parameters : Temperature (50–80°C), solvent polarity (DMF or THF), and catalyst (e.g., DIPEA) significantly affect yield and purity. Reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- NMR : and NMR to verify substituent positions on the tetrahydronaphthalene and thiophene moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- Purity assessment :
- HPLC : Reverse-phase chromatography with UV detection at 254 nm .
- Elemental analysis : Carbon, hydrogen, and nitrogen content to confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Tetrahydronaphthalene core | Enhances lipophilicity and CNS penetration | |
| Thiophene methyl group | Modulates electron density for receptor binding | |
| Hydroxy and methoxy groups | Influences hydrogen-bonding interactions with enzymes | |
| Methodological approach : |
- Substituent variation : Synthesize analogs with halogenated thiophenes or modified tetrahydronaphthalene rings.
- In silico docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases or GPCRs) .
Q. How to resolve contradictions in biological activity data across similar urea derivatives?
Contradictions often arise from differences in assay conditions or off-target effects. For example:
- Case study : A compound with a phenylsulfonyl group showed conflicting IC values in kinase assays due to variations in ATP concentration .
Resolution strategies : - Standardize assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and substrate concentrations.
- Counter-screening : Test against related enzymes (e.g., PKA vs. PKC isoforms) to identify selectivity .
Q. What experimental designs are recommended for studying metabolic stability?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
- In vivo : Radiolabel the compound () for mass balance studies in rodent models .
Methodological Challenges
Q. How to address low yields in the final coupling step of the synthesis?
Common issues include steric hindrance from the tetrahydronaphthalene group or poor solubility. Solutions:
- Optimize reagents : Replace carbodiimides with HATU or PyBOP for better coupling efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) or mixed systems (DMF/CHCl) .
Q. What strategies enhance reproducibility in biological assays?
- DoE (Design of Experiments) : Use factorial designs to optimize variables like cell density, incubation time, and compound concentration .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
